molecular formula C7H10N2O2S B042807 Ethyl 2-amino-4-thiazoleacetate CAS No. 53266-94-7

Ethyl 2-amino-4-thiazoleacetate

Cat. No. B042807
CAS RN: 53266-94-7
M. Wt: 186.23 g/mol
InChI Key: SHQNGLYXRFCPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ethyl 2-amino-4-thiazoleacetate involves efficient methodologies, including the reaction of N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF to produce novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates. This process has been optimized for high yield and efficiency (Babar et al., 2017). Further, the synthesis of related thiazole derivatives through interactions with different arylidinemalononitrile derivatives in ethanol/TEA solutions at room temperature has been documented, showcasing the versatility in synthesizing thiazole-based compounds (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-thiazoleacetate and related compounds has been determined through various methods, including X-ray crystallography. These studies reveal the intricate details of the molecule's geometry and intermolecular interactions, such as hydrogen bonding, contributing to the stability and reactivity of the compound (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Ethyl 2-amino-4-thiazoleacetate undergoes various chemical reactions, forming complex structures with significant biological activities. For example, its reaction with ethyl isothiocyanate leads to the formation of thiazinone derivatives, showcasing its reactivity towards the synthesis of potentially bioactive molecules (Gad et al., 2020).

Scientific Research Applications

  • Enzyme Inhibition : It has shown high inhibition of enzymes, particularly glucosidase, indicating potential for therapeutic use in diabetes and other related conditions (Babar et al., 2017).

  • Cancer Treatment : A derivative, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, shows potential as an apoptosis-inducing agent for breast cancer, significantly decreasing solid tumor mass in vivo (Gad et al., 2020).

  • Improved Synthesis : Advancements in the synthetic process of related compounds have led to increased yield and purity, indicating its relevance in industrial chemistry and pharmaceuticals (Yi-hong, 2003).

  • Crystallography Studies : Research on the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate reveal significant hydrogen-bonded interactions, contributing to a better understanding of its chemical behavior (Lynch & Mcclenaghan, 2004).

  • Photoelectronic Devices : Synthesized compounds have shown good thermal stability and potential use in photoelectronic devices due to their crystallinity and photoluminescence properties (Shafi et al., 2021).

  • Antimicrobial and Antiproliferative Activities : Various synthesized thiazole compounds show promising antimicrobial and anti-proliferative activity against bacteria, fungi, and cancer cells, indicating potential for medical and biotechnological applications (Sonar et al., 2020), (Desai et al., 2019).

  • Corrosion Inhibition : Thiadiazole derivatives effectively inhibit mild steel corrosion in formic and acetic acid media, indicating its importance in industrial applications, particularly in corrosion prevention (Rafiquee et al., 2007).

Safety And Hazards

Ethyl 2-amino-4-thiazoleacetate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard5. However, it should not be released into the environment and dust formation should be avoided5. Personal protective equipment is recommended when handling this compound5.


properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQNGLYXRFCPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201389
Record name Ethyl 2-aminothiazol-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-thiazoleacetate

CAS RN

53266-94-7
Record name Ethyl 2-amino-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53266-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-aminothiazol-4-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053266947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-aminothiazol-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-aminothiazol-4-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-aminothiazol-4-acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA52G9LVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-thiazoleacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-thiazoleacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-4-thiazoleacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-4-thiazoleacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-4-thiazoleacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-4-thiazoleacetate

Citations

For This Compound
14
Citations
LJ Zhang, XC Shen, H Liang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… (C 7 H 10 N 2 O 2 S) 2 ]NO 3 , the Ag I cation is bicoordinated in an almost linear configuration by two N-donor atoms of the thiazole rings of two distinct ethyl 2-amino-4-thiazoleacetate (…
Number of citations: 4 scripts.iucr.org
LJ ZHANG, T Ji-Zao, C Fa-Yun… - Chinese Journal of …, 2014 - ccspublishing.org.cn
… Two cadmium complexes, [CdCl 2 (EATA)] n (1) and [CdCl 2 (EATA) 2 ](2), have been synthesized by the reaction between CdCl 2 ·2.5H 2 O and ethyl 2-amino-4-thiazoleacetate (EATA)…
Number of citations: 2 www.ccspublishing.org.cn
MC Enedoh, FC Ibe, PN Ebosie - African Journal of Education, Science …, 2016 - ajest.info
… 25.00ml (0.40moles) of hydrazine hydrate was added to 70g (0.40moles) of ethyl-2-amino-4thiazoleacetate in 300mls of absolute ethanol. It was refluxed on a water bath for 6 hours. …
Number of citations: 1 ajest.info
JN Nwabueze, O Adedirin, SA Emmanuel, RA Alebiosu - researchgate.net
… 31.14 ml (32.02g, 0.1mol) of hydrazine hydrate was added to 186.32g (0.1mol) of Ethyl–2–amino–4–thiazoleacetate in absolute ethanol (50 ml). The mixture was refluxed for six hours …
Number of citations: 2 www.researchgate.net
C Xu, F Liu, J Gao, L Li, Z Bai, C Ling, C Zhu… - Journal of hazardous …, 2014 - Elsevier
… Ethyl 2-amino-4-thiazoleacetate was purchased from Beijing J&K Chemical Ltd. (Beijing, China). Cupric nitrate, sodium nitrate, calcium nitrate, nickel nitrate, potassium carbonate, …
Number of citations: 27 www.sciencedirect.com
S Alley, JF Gallagher, VM Hooper… - … Section C: Crystal …, 2005 - scripts.iucr.org
… according to standard coupling procedures using 4-ferrocenylbenzoic acid as its acid chloride and methyl 2-aminothiophene-3-carboxylate or ethyl 2-amino-4-thiazoleacetate in yields …
Number of citations: 11 scripts.iucr.org
SC Khadse, ND Amnerkar, MU Dave… - Future Journal of …, 2019 - Springer
… Ethyl-2-amino-4-thiazoleacetate (0.01 mol) was added to the content of the round bottom flask, and the reaction mixture was refluxed for 6–8 h. The reaction mixture was cooled, and …
Number of citations: 11 link.springer.com
Z Wang, RC Beier, Y Sheng, S Zhang, W Jiang… - Analytical and …, 2013 - Springer
… The synthesis of haptens CS, SA10, and TS was simplified due to the commercial availability of 4-aminobenzoic acid methyl ester, ethyl 2-amino-4-thiazoleacetate, and 4-…
Number of citations: 51 link.springer.com
YZ Ma, ZB Tang, CY Sang, ZY Qi, L Hui… - Bioorganic & Medicinal …, 2019 - Elsevier
… It was noted that compounds 20 and 21 were the products of the transesterification between the ethyl 2-amino-4-thiazoleacetate at C4 of pyrimidine and the higher boiling point solvent (i…
Number of citations: 10 www.sciencedirect.com
J Legocki, J Matysiak, A Niewiadomy… - Journal of agricultural …, 2003 - ACS Publications
… N-(Ethylthiazol-2-yl acetate)-2,4-dihydroxythiobenzamide (1i) [Reaction of Ethyl 2-Amino-4-thiazoleacetate, Aldrich]. To the filtrate was added 100 mL of water. The removed compound …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.